molecular formula C11H11N4O3+ B13379488 1-[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-4-[(hydroxyimino)methyl]pyridinium

1-[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-4-[(hydroxyimino)methyl]pyridinium

Cat. No.: B13379488
M. Wt: 247.23 g/mol
InChI Key: HGPBZVJWRFMRPK-UHFFFAOYSA-O
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Description

1-[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-4-[(hydroxyimino)methyl]pyridinium is a complex organic compound that features both pyrimidine and pyridinium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-4-[(hydroxyimino)methyl]pyridinium typically involves multi-step organic reactions. One common method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a specific ratio to yield the desired compound . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-4-[(hydroxyimino)methyl]pyridinium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced pyridinium compounds.

Scientific Research Applications

1-[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-4-[(hydroxyimino)methyl]pyridinium has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving nucleic acid interactions.

    Industry: The compound is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-4-[(hydroxyimino)methyl]pyridinium involves its interaction with specific molecular targets. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes and proteins, modulating their activity through various pathways. These interactions are mediated by the compound’s unique structural features, which enable it to form specific bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which confer distinct chemical properties and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial use.

Properties

Molecular Formula

C11H11N4O3+

Molecular Weight

247.23 g/mol

IUPAC Name

6-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N4O3/c16-10-5-9(13-11(17)14-10)7-15-3-1-8(2-4-15)6-12-18/h1-6H,7H2,(H2,13,14,16,17)/p+1

InChI Key

HGPBZVJWRFMRPK-UHFFFAOYSA-O

Isomeric SMILES

C1=C[N+](=CC=C1/C=N/O)CC2=CC(=O)NC(=O)N2

Canonical SMILES

C1=C[N+](=CC=C1C=NO)CC2=CC(=O)NC(=O)N2

Origin of Product

United States

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